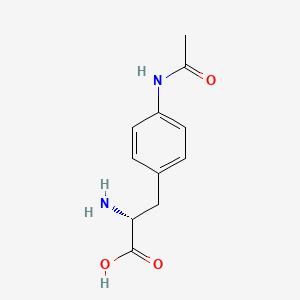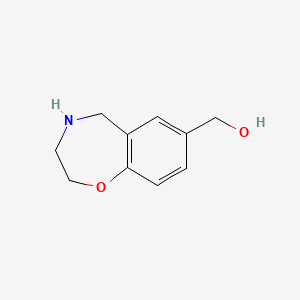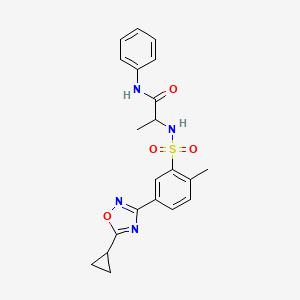
2,4-Dimethoxy-5-methylpyridine
Vue d'ensemble
Description
2,4-Dimethoxy-5-methylpyridine is a heterocyclic organic compound . It belongs to the pyridine family and is used in the synthesis of various pharmaceuticals and agrochemicals due to its diverse biological properties.
Synthesis Analysis
The synthesis of 2,4-Dimethoxy-5-methylpyridine can be achieved through various methods. One such method involves the reaction of 2-methylpyridine and paraformaldehyde, typically carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The product is then purified using a distillation process to obtain pure 2,4-Dimethoxy-5-methylpyridine .Molecular Structure Analysis
The molecular formula of 2,4-Dimethoxy-5-methylpyridine is C8H11NO2 . It has a molecular weight of 153.18 g/mol . The InChI code for this compound is 1S/C8H11NO2/c1-6-5-9-8(11-3)4-7(6)10-2/h4-5H,1-3H3 .Chemical Reactions Analysis
2,4-Dimethoxy-5-methylpyridine can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .Applications De Recherche Scientifique
It appears that the specific applications of 2,4-Dimethoxy-5-methylpyridine in scientific research are not well-documented or established in the available literature. However, based on its chemical structure and properties, we can infer potential fields where it might be of interest:
Suzuki–Miyaura Cross-Coupling
Compounds like 2,4-Dimethoxy-5-methylpyridine may find use in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic synthesis .
Propriétés
IUPAC Name |
2,4-dimethoxy-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-5-9-8(11-3)4-7(6)10-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICURXLPGZOSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305544 | |
| Record name | 2,4-Dimethoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-5-methylpyridine | |
CAS RN |
1227574-94-8 | |
| Record name | 2,4-Dimethoxy-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-3-(2-ethylphenyl)sulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B1651018.png)
![(4S)-3-(4-methoxyphenyl)sulfonyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B1651019.png)
![(3aS,4R,9bR)-6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1651020.png)
![7-{3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1651022.png)
![2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B1651026.png)

![N-cyclopentyl-2-[3-(3,5-dimethylpiperidin-1-yl)propyl]-6-(2-furyl)-3-methyl-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B1651028.png)

![(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol](/img/structure/B1651031.png)
![Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1651032.png)

![N-({4-[(diethylamino)methyl]phenyl}methyl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B1651036.png)

![1-[3,5-bis(trifluoromethyl)benzoyl]-N~2~-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-pyrrolidinecarboxamide](/img/structure/B1651040.png)